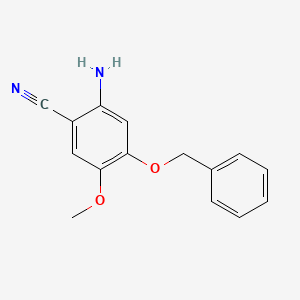

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile

Description

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile is an organic compound that features a benzene ring substituted with an amino group, a benzyloxy group, a methoxy group, and a nitrile group

Properties

IUPAC Name |

2-amino-5-methoxy-4-phenylmethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-18-14-7-12(9-16)13(17)8-15(14)19-10-11-5-3-2-4-6-11/h2-8H,10,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOSRWTZALOJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470839 | |

| Record name | 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385785-02-4 | |

| Record name | 2-AMINO-4-(BENZYLOXY)-5-METHOXYBENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Multi-Step Synthesis

The typical synthetic strategy involves:

Step 1: Introduction of Benzyloxy Group

Achieved by nucleophilic aromatic substitution or palladium-catalyzed etherification. Palladium catalysts such as Pd(PPh₃)₄ are used in anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at 80–100°C to attach the benzyloxy group onto the aromatic ring.Step 2: Methoxylation

The methoxy group is introduced via methylation using methyl iodide and potassium carbonate in acetone, selectively methylating hydroxyl groups without affecting other substituents.Step 3: Amination

The amino group is installed by reduction of a nitro precursor or via Buchwald-Hartwig amination, which involves palladium-catalyzed coupling of aryl halides with ammonia or amines under controlled conditions.Step 4: Introduction of the Nitrile Group (Cyanation)

The nitrile group is introduced through cyanation reactions using copper(I) cyanide or other cyanide sources under appropriate conditions, often involving transition metal catalysis to replace halogen substituents with the nitrile functionality.

Reduction of Nitro Precursors to Amino Derivatives

A common approach involves starting from a nitro-substituted benzonitrile derivative, which is reduced to the corresponding amino compound. For example, the reduction of 4-methoxy-2-nitro-5-(phenylmethoxy)benzonitrile using tin(II) chloride in acidic aqueous medium (HCl and acetic acid) at 60°C for 1 hour yields 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile with a reported yield of approximately 73%.

| Step | Reagents and Conditions | Outcome | Yield |

|---|---|---|---|

| Reduction | SnCl₂, HCl, Acetic acid, 60°C, 1 hour | Nitro to amino group conversion | ~73% |

Etherification Reactions

The benzyloxy group is typically introduced by etherification of a hydroxy-substituted intermediate with benzyl bromide or benzyl chloride under basic conditions or via palladium-catalyzed coupling reactions. Control of moisture and temperature is critical for high yield and purity.

Cyanation Reactions

Cyanation to introduce the nitrile group can be achieved by:

- Using copper(I) cyanide with aryl halides under heating.

- Transition metal-catalyzed cyanation using palladium or copper catalysts.

- Controlled reaction conditions to avoid side reactions such as over-reduction or hydrolysis of nitrile groups.

Industrial and Scale-Up Considerations

Industrial synthesis optimizes these steps for large-scale production by:

- Employing continuous flow reactors for better heat and mass transfer.

- Using efficient catalysts to improve reaction rates and selectivity.

- Implementing high-yield purification techniques such as crystallization and chromatography to ensure product purity above 98%.

Analytical Characterization Relevant to Preparation

Reliable analytical techniques used to confirm the structure and purity of this compound include:

| Technique | Purpose | Details |

|---|---|---|

| NMR Spectroscopy | Verify substitution pattern and functional groups | ¹H NMR signals: benzyloxy protons at δ 4.8–5.2 ppm; methoxy protons at δ 3.8–4.0 ppm |

| X-ray Crystallography | Confirm unambiguous molecular structure | Used in related methoxybenzonitrile derivatives |

| HPLC-MS | Assess purity and detect impurities | Purity typically >98%; detects deprotected or over-reduced byproducts |

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome | Yield/Notes |

|---|---|---|---|---|

| 1 | Etherification | Pd(PPh₃)₄ catalyst, THF/DMF, 80–100°C | Introduce benzyloxy group | Moisture control critical |

| 2 | Methoxylation | Methyl iodide, K₂CO₃, acetone | Introduce methoxy group | Selective methylation |

| 3 | Reduction/Amination | SnCl₂, HCl, AcOH, 60°C or Buchwald-Hartwig | Convert nitro to amino group | ~73% yield for reduction step |

| 4 | Cyanation | CuCN or Pd/Cu catalysts, heating | Introduce nitrile group | Avoid over-reduction/hydrolysis |

Research Findings and Notes

- Strict control of moisture, temperature, and catalyst loading is essential to optimize yields and minimize impurities.

- The benzyloxy group is sensitive to photodegradation; thus, handling under inert atmosphere and storage in amber vials at low temperatures (-20°C) is recommended to maintain stability.

- The synthetic approach allows for structural versatility, enabling further functionalization for pharmaceutical and material science applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

This compound plays a crucial role in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features allow it to participate in reactions that yield therapeutically relevant molecules.

- Case Study: Research has demonstrated the efficacy of derivatives of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile in modulating neurotransmitter systems, which could lead to new treatments for conditions such as depression and anxiety.

Organic Synthesis

Building Block for Complex Molecules:

In organic chemistry, this compound is utilized to create complex molecular architectures. Its reactivity can be exploited to form various derivatives that may possess unique biological activities.

- Example Applications:

- Synthesis of novel heterocycles.

- Development of compounds with potential anticancer properties.

Material Science

Enhancement of Material Properties:

this compound is incorporated into advanced materials to improve their thermal stability and mechanical strength. This application is particularly relevant in the development of polymers used in high-performance applications.

- Material Properties Table:

| Property | Description |

|---|---|

| Thermal Stability | Enhances resistance to heat degradation |

| Mechanical Strength | Improves tensile and impact resistance |

| Chemical Resistance | Increases inertness against various chemicals |

Biochemical Research

Tool for Enzyme Studies:

This compound serves as a valuable tool in biochemical research, particularly in studying enzyme interactions and mechanisms. It aids researchers in uncovering new biochemical pathways and understanding enzyme kinetics.

- Research Insight: Studies have shown that derivatives can act as enzyme inhibitors, providing insights into metabolic pathways relevant to diseases such as cancer and diabetes.

Analytical Chemistry

Application in Chromatography:

In analytical chemistry, this compound is employed in various chromatographic techniques for separating and identifying chemical substances. Its properties facilitate effective analysis in complex mixtures.

- Analytical Techniques:

- High-performance liquid chromatography (HPLC)

- Gas chromatography (GC)

Mechanism of Action

The mechanism of action of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-(benzyloxy)-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

2-Amino-4-(benzyloxy)-5-methoxybenzoate: Similar structure but with an ester group instead of a nitrile group.

Uniqueness

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile is unique due to the presence of the nitrile group, which can undergo specific chemical transformations that are not possible with the carboxylic acid or ester analogs. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Biological Activity

2-Amino-4-(benzyloxy)-5-methoxybenzonitrile (C15H16N2O3) is an organic compound notable for its diverse biological activities. The compound features a benzyloxy group and a methoxy group, which enhance its reactivity and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Molecular Formula : C15H16N2O3

- Molecular Weight : Approximately 254.28 g/mol

- Functional Groups : Amino, benzyloxy, methoxy, and nitrile

These structural features contribute to its unique biological activity and potential therapeutic applications.

Inhibition of Protein Lysine Methyltransferases

Research indicates that compounds similar to this compound may act as inhibitors of protein lysine methyltransferases, particularly G9a. G9a plays a crucial role in epigenetic regulation, influencing gene expression related to cancer biology. Inhibitors of G9a have shown promise in cancer treatment, suggesting that this compound could exhibit similar properties .

Anti-inflammatory Properties

Compounds within the same chemical class have demonstrated anti-inflammatory effects. For instance, derivatives have been studied for their ability to inhibit the release of pro-inflammatory cytokines, which are mediators of inflammation in various diseases . This suggests that this compound may also possess anti-inflammatory activity.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Enzyme Interaction : The compound may interact with specific enzymes involved in methylation processes, impacting cellular functions related to gene expression and signaling pathways.

- Cytokine Modulation : By inhibiting cytokine release, the compound could mitigate inflammatory responses associated with various diseases.

Case Study 1: Cancer Research

In a study examining the structure-activity relationship (SAR) of related compounds, it was found that modifications to the amino group significantly influenced inhibitory potency against G9a. The most potent inhibitors showcased IC50 values in the nanomolar range, indicating strong potential for therapeutic applications in cancer treatment .

Case Study 2: Neurological Disorders

This compound serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its unique structure allows for the development of drugs that may alleviate symptoms associated with conditions such as Alzheimer’s disease and neuropathic pain .

Applications in Research

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders |

| Organic Synthesis | Used to create complex molecules with potential therapeutic effects |

| Material Science | Enhances properties like thermal stability in polymers |

| Biochemical Research | Valuable tool for studying enzyme interactions and biochemical pathways |

| Analytical Chemistry | Employed in chromatography for separating and identifying substances |

Q & A

What are the standard synthetic routes for preparing 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile, and how can reaction conditions be optimized?

Basic Synthesis:

A common approach involves multi-step substitution and reduction reactions. For example, nitro intermediates (e.g., 4-(benzyloxy)-5-methoxy-2-nitrobenzoic acid) are reduced to amino derivatives using catalytic hydrogenation or tin(II) chloride . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may introduce boronate or cyano groups, as seen in analogous benzyloxy-substituted nitriles .

Advanced Optimization:

Key parameters include solvent selection (e.g., ethanol or DMF for polar intermediates), temperature control (80–110°C for reflux), and catalyst loading (e.g., 5–10 mol% Pd catalysts for efficient coupling). Kinetic monitoring via TLC or HPLC ensures reaction completion .

How can structural contradictions in crystallographic data for this compound be resolved?

Basic Characterization:

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard for resolving bond lengths and angles. Initial data may require iterative refinement to address disorder in the benzyloxy group .

Advanced Analysis:

For ambiguous electron density (e.g., overlapping methoxy and benzyloxy groups), high-resolution synchrotron data or twinning corrections are recommended. Comparative analysis with derivatives (e.g., pyranoquinoline analogs) can validate structural motifs .

What methodologies are used to assess its biological activity, particularly as a cholinesterase inhibitor?

Basic Evaluation:

Enzyme inhibition assays (e.g., Ellman’s method) measure IC₅₀ values against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, derivatives like 6l showed mixed inhibition with BChE (IC₅₀ = 1.00±0.07 µM) .

Advanced Mechanistic Studies:

Kinetic assays (Lineweaver-Burk plots) differentiate competitive vs. non-competitive binding. Molecular docking (AutoDock Vina) identifies interactions with catalytic sites or peripheral anionic sites (PAS), as seen in benzyloxy-phenyl derivatives .

How can computational modeling improve the design of derivatives with enhanced activity?

Basic Docking:

Density Functional Theory (DFT) optimizes ligand geometry, while molecular dynamics (MD) simulations predict binding stability. For example, methoxy groups in PAS interactions enhance inhibitory potency .

Advanced Workflows:

Fragment-based drug design (FBDD) integrates QSAR models to prioritize substituents. Free-energy perturbation (FEP) calculations quantify the impact of cyano vs. carboxylic acid groups on binding affinity .

What are the critical stability and handling considerations for this compound?

Basic Safety:

Store in airtight containers at 2–8°C to prevent hydrolysis of the nitrile group. Use PPE (gloves, goggles) to avoid skin/eye contact, as recommended for structurally similar methoxybenzonitriles .

Advanced Stability Profiling:

Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC. Mass spectrometry identifies byproducts (e.g., oxidation of the benzyloxy group to benzoic acid) .

How can contradictory bioactivity data between in vitro and in silico studies be addressed?

Basic Troubleshooting:

Re-evaluate assay conditions (e.g., buffer pH, enzyme concentration). Confirm compound purity (>98% via HPLC) to exclude interference from synthetic byproducts .

Advanced Resolution:

Surface plasmon resonance (SPR) validates binding kinetics. Meta-analysis of structural analogs (e.g., pyranoquinolines) identifies substituents (e.g., fluorine) that enhance in vivo stability .

What strategies improve yield in large-scale synthesis without compromising purity?

Basic Scale-Up:

Batch reactors with controlled heating (e.g., microwave-assisted synthesis) reduce reaction time. Column chromatography (silica gel) removes unreacted intermediates .

Advanced Process Chemistry:

Flow chemistry minimizes side reactions via precise temperature/residence time control. Design of Experiments (DoE) optimizes parameters like solvent ratio and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.